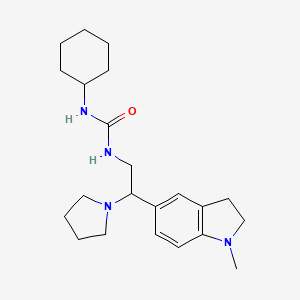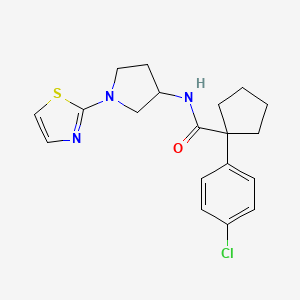
1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide, also known as CPPC, is a chemical compound that has been extensively studied for its potential use in scientific research. CPPC is a synthetic compound that belongs to the class of cyclopentanecarboxamide derivatives.
Mécanisme D'action
1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide acts as an inhibitor of FAAH, which is responsible for breaking down endocannabinoids. By inhibiting FAAH, 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide increases the levels of endocannabinoids in the brain. Endocannabinoids are known to play a role in a variety of physiological processes, including pain sensation, mood regulation, and appetite control.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide has been shown to reduce pain sensitivity, increase appetite, and improve mood. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide in lab experiments is that it is a highly selective inhibitor of FAAH. This means that it can be used to specifically target the endocannabinoid system, without affecting other physiological processes. However, one limitation of 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide is that it has a relatively short half-life, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide. One area of interest is the potential use of 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide as a treatment for chronic pain. 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide has been shown to reduce pain sensitivity in animal studies, and further research is needed to determine its potential as a pain medication. Another area of interest is the potential use of 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide in the treatment of mood disorders, such as depression and anxiety. 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide has been shown to have mood-regulating effects in animal studies, and further research is needed to determine its potential as a treatment for these disorders. Finally, there is potential for the development of new compounds that are based on 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide, which could have improved pharmacological properties and increased efficacy.
Méthodes De Synthèse
1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide can be synthesized using a variety of methods, including the reaction of 1-(4-chlorophenyl)cyclopentanecarboxylic acid with thionyl chloride, followed by the reaction with 1-(2-thiazolyl)pyrrolidine-3-amine. Another method involves the reaction of 1-(4-chlorophenyl)cyclopentanecarboxylic acid with thionyl chloride, followed by the reaction with 1-(2-thiazolyl)pyrrolidine-3-carboxylic acid. These methods have been optimized to produce high yields of 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide has been used as a tool to study the role of the endocannabinoid system in the brain. It has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can have a variety of effects on the brain.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3OS/c20-15-5-3-14(4-6-15)19(8-1-2-9-19)17(24)22-16-7-11-23(13-16)18-21-10-12-25-18/h3-6,10,12,16H,1-2,7-9,11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLAHZHHANSBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3CCN(C3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R,6S)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2885688.png)
![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime](/img/structure/B2885690.png)
![1-(4-(4-chlorophenyl)-3'-(4-methoxyphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone](/img/structure/B2885691.png)
![4-[(E)-2-Cyano-3-oxo-3-(3-propan-2-yloxypropylamino)prop-1-enyl]-1H-indazole-3-carboxylic acid](/img/structure/B2885693.png)
![(2Z)-N-(2-chlorophenyl)-8-methoxy-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2885695.png)
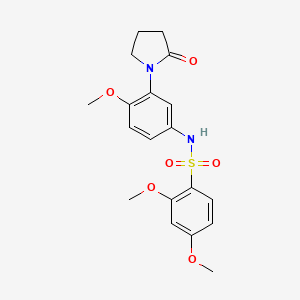
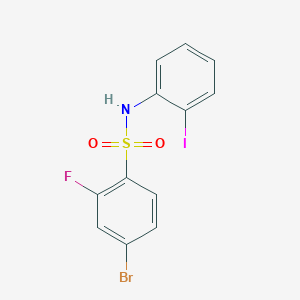

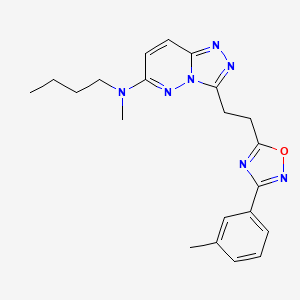
![1-([1,1'-biphenyl]-4-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethanone hydrobromide](/img/structure/B2885705.png)
![5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B2885706.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(methylsulfonamido)phenyl)piperidine-4-carboxamide](/img/structure/B2885707.png)
![N-(4-isopropylphenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2885708.png)
